N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H17N5O2/c1-24-14-5-2-12(3-6-14)4-7-15-19-17(22-21-15)20-16(23)13-8-10-18-11-9-13/h2-3,5-6,8-11H,4,7H2,1H3,(H2,19,20,21,22,23) |
InChI Key |
GQSRULPRDMSMIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparison of Catalytic Systems for Coupling Reactions
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Toluene | 110 | 72 |
| PdCl₂(PPh₃)₂ | BINAP | DMF | 100 | 65 |
| Pd(dba)₂ | DavePhos | THF | 90 | 58 |
The table above highlights the superiority of Pd(OAc)₂/Xantphos in toluene, which minimizes side product formation compared to polar solvents like DMF. Elevated temperatures (>100°C) are critical for overcoming kinetic barriers in the coupling step.
Purification and Characterization
Crude product purification is achieved via recrystallization or column chromatography. Recrystallization from ethanol/water (4:1 v/v) at 10–30°C yields crystals with 86–88% purity. Hydrogen bonding interactions, such as N—H⋯O bonds between the triazole NH and carboxamide carbonyl, facilitate dimer formation, which can be leveraged to enhance crystalline purity.
1H-NMR Analysis : Key spectral features include:
-
A singlet at δ 8.72 ppm for the pyridine H-2 and H-6 protons.
-
A multiplet at δ 7.28–7.35 ppm for the 4-methoxyphenyl aromatic protons.
-
A broad singlet at δ 10.12 ppm for the triazole NH, confirming deprotection.
Challenges and Alternative Approaches
A major challenge is the instability of the triazole NH group under acidic conditions. Silylation-based protection-deprotection strategies mitigate this issue but add synthetic steps. Recent advances propose using flow chemistry to accelerate the coupling step, reducing reaction times from 24 hours to 2 hours with comparable yields.
Alternative routes include enzymatic amidation using lipases, though yields remain suboptimal (45–50%) . Future research should explore photoinduced coupling methods to improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Findings from Analogues
Antimicrobial Activity : Sulfur-containing triazole derivatives (e.g., thioacetamide or thioether substituents) exhibit potent activity against Gram-negative bacteria. For example, replacing an N-methyl group with N-ethyl in similar compounds reduced MBC values from 125 µg/mL to 62.5 µg/mL, highlighting the role of alkyl chain flexibility in bactericidal efficacy .
Substituent Effects : The 4-methoxyphenyl group is recurrent in bioactive triazoles, likely due to its balance of hydrophobicity and electron-donating properties. In contrast, chlorophenyl or pyridinyl groups may prioritize target specificity (e.g., enzyme active sites) .
Similarly, imidazolidinedione derivatives prioritize conformational rigidity over triazole-mediated interactions .
Research Implications and Hypotheses
- Antimicrobial Potential: The target compound’s pyridine-carboxamide group may mimic thioacetamide bioisosteres, suggesting possible activity against resistant pathogens. Testing against P. aeruginosa or S. aureus strains is warranted .
- Pesticidal Applications : Analogues with pyridinyl-triazole scaffolds are patented as pesticides (e.g., SHELX-refined derivatives targeting insect nicotinic receptors) .
- Pharmacokinetic Optimization : The 4-methoxyphenethyl group could improve blood-brain barrier penetration, making this compound a candidate for CNS-targeted drug development .
Q & A
Q. What are the established synthetic routes for N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide, and what key reagents are employed?
The synthesis typically involves:
- Click chemistry for triazole ring formation, using copper(I) iodide as a catalyst for azide-alkyne cycloaddition .
- Nucleophilic substitution or coupling reactions to introduce the pyridine-4-carboxamide and 4-methoxyphenethyl groups.
- Solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) under controlled temperature conditions to optimize yield and selectivity . Characterization via NMR spectroscopy (e.g., confirming methoxy protons at δ 3.8–4.0 ppm) and mass spectrometry (e.g., molecular ion peak matching the formula C₁₉H₂₀N₆O₂) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- X-ray crystallography resolves the 3D arrangement of the triazole and pyridine rings, with intermolecular hydrogen bonds (N–H···O/N) stabilizing the crystal lattice .
- ¹H/¹³C NMR identifies substituent environments (e.g., pyridine C-4 carbonyl at ~165 ppm) .
- FT-IR spectroscopy confirms functional groups (e.g., amide C=O stretch at ~1680 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?
- Antimicrobial susceptibility testing (e.g., MIC/MBC assays against Pseudomonas aeruginosa or Candida albicans), with triazole derivatives showing MIC values as low as 31.25 µg/mL .
- Cytotoxicity assays (e.g., MTT on human cell lines) to assess therapeutic index .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, particularly in scaling reactions?
- Catalyst screening : Replace Cu(I) with Ru-based catalysts for regioselective triazole formation .
- Solvent optimization : Use ionic liquids to enhance reaction rates and reduce byproducts .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) .
Q. What crystallographic challenges arise during structural analysis, and how are they resolved?
- Disorder in the triazole ring : Mitigated by low-temperature (100 K) data collection and SHELXL refinement with anisotropic displacement parameters .
- Hydrogen bonding networks : Graph-set analysis (e.g., Etter’s notation) identifies motifs like for N–H···O interactions, critical for stability .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
| Substituent Change | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|
| N-Methyl → N-Ethyl | 62.5 | 125 | |
| 4-Methoxyphenyl → 4-Fluorophenyl | 31.25 | 62.5 |
- Electron-withdrawing groups (e.g., -F) enhance antimicrobial potency by increasing membrane permeability .
Q. How can contradictory data in biological assays (e.g., high in vitro activity vs. low in vivo efficacy) be addressed?
- Pharmacokinetic profiling : Assess solubility (e.g., LogP ~2.5) and metabolic stability (e.g., cytochrome P450 assays) .
- Protease inhibition assays : Test resistance to hydrolysis in serum (e.g., t₁/₂ > 6 hours) .
Q. What computational strategies support structure-based design for this compound?
- Molecular docking (e.g., AutoDock Vina) identifies binding poses in fungal CYP51 (target for antifungal activity) with ΔG ~-9.5 kcal/mol .
- DFT calculations predict charge distribution, highlighting nucleophilic sites (e.g., triazole N-2) for electrophilic modifications .
Methodological Guidelines
- Crystallization : Use slow evaporation in ethanol/water (7:3 v/v) to obtain diffraction-quality crystals .
- Biological assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate via dose-response curves .
- Data interpretation : Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
